molecular formula C10H12F2N2O B5383121 1-(3,4-Difluorophenyl)-3-propylurea

1-(3,4-Difluorophenyl)-3-propylurea

Cat. No.: B5383121
M. Wt: 214.21 g/mol
InChI Key: PVKKTYDIIBPLAC-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-3-propylurea is a chemical compound characterized by the presence of a difluorophenyl group attached to a propylurea moiety

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)-3-propylurea involves several steps. One common method includes the reaction of 3,4-difluoroaniline with propyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-3-propylurea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-propylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-3-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group plays a crucial role in binding to these targets, while the propylurea moiety modulates the compound’s overall activity. The exact pathways involved depend on the specific application and target, but generally, the compound can inhibit or activate certain biological processes by binding to key sites on the target molecules .

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-3-propylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the difluorophenyl and propylurea groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c1-2-5-13-10(15)14-7-3-4-8(11)9(12)6-7/h3-4,6H,2,5H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKKTYDIIBPLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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